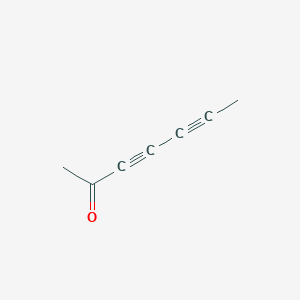

3,5-Heptadiyn-2-one

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

13879-71-5 |

|---|---|

Molecular Formula |

C7H6O |

Molecular Weight |

106.12 g/mol |

IUPAC Name |

hepta-3,5-diyn-2-one |

InChI |

InChI=1S/C7H6O/c1-3-4-5-6-7(2)8/h1-2H3 |

InChI Key |

WAXKZOQSCPDRLB-UHFFFAOYSA-N |

SMILES |

CC#CC#CC(=O)C |

Canonical SMILES |

CC#CC#CC(=O)C |

Synonyms |

3,5-Heptadiyn-2-one |

Origin of Product |

United States |

Synthetic Methodologies Applicable to Conjugated Diynones

Approaches for Constructing Alkynyl Ketone Frameworks

The construction of the alkynyl ketone backbone is a critical step in the synthesis of 3,5-Heptadiyn-2-one. This can be achieved through several powerful coupling reactions and strategic introduction of the carbonyl functionality.

Copper-catalyzed coupling reactions are fundamental in the synthesis of diynes. The Glaser coupling and the Cadiot-Chodkiewicz coupling are two prominent examples that facilitate the formation of the carbon-carbon triple bond linkage found in the diyne structure.

The Glaser coupling involves the oxidative homocoupling of terminal alkynes in the presence of a copper(I) salt, a base, and an oxidant. researchgate.netsemanticscholar.org While effective for creating symmetrical diynes, achieving high selectivity in the heterocoupling of two different terminal alkynes to form unsymmetrical diynes can be challenging due to competing homocoupling reactions. acs.org

The Cadiot-Chodkiewicz coupling , on the other hand, is a more controlled method for the synthesis of unsymmetrical diynes. This reaction involves the coupling of a terminal alkyne with a 1-haloalkyne, catalyzed by a copper(I) salt in the presence of an amine base. rsc.orgwikipedia.org This method offers greater selectivity for the desired heterodimer. rsc.org

| Coupling Reaction | Reactants | Catalyst/Reagents | Product | Key Features |

| Glaser Coupling | 2 x Terminal Alkyne | Cu(I) salt, Base, Oxidant | Symmetrical Diyne | Good for symmetrical diynes, can have selectivity issues for unsymmetrical ones. researchgate.netacs.org |

| Cadiot-Chodkiewicz Coupling | Terminal Alkyne + 1-Haloalkyne | Cu(I) salt, Amine Base | Unsymmetrical Diyne | High selectivity for unsymmetrical diynes. rsc.orgwikipedia.org |

This table provides a summary of key copper-mediated alkyne coupling reactions.

Several methods exist for the introduction of a ketone functional group into a molecule containing one or more alkyne units. A common approach is the oxidation of a secondary propargylic alcohol. Reagents like the Dess-Martin periodinane are effective for this transformation, converting pentadiynols into the corresponding diynals or diynones. nih.gov

Another strategy involves the coupling of terminal alkynes with various carbonyl-containing compounds. For instance, a highly efficient copper(I) iodide/N,N,N',N'-tetramethylethylenediamine (CuI/TMEDA) catalytic system can be used to couple terminal alkynes with acid chlorides to produce ynones. organic-chemistry.org Palladium-catalyzed carbonylative coupling of terminal alkynes with aryl iodides in the presence of carbon monoxide also yields α,β-alkynyl ketones. organic-chemistry.org Furthermore, the hydration of alkynes, often catalyzed by gold or mercury salts, can be a direct route to ketones. organic-chemistry.orgchemistrysteps.com

| Method | Starting Materials | Reagents | Product |

| Oxidation | Secondary Propargylic Alcohol | Dess-Martin Periodinane | Alkynyl Ketone nih.gov |

| Coupling | Terminal Alkyne + Acid Chloride | CuI/TMEDA | Ynone organic-chemistry.org |

| Carbonylative Coupling | Terminal Alkyne + Aryl Iodide | PdCl2(PPh3)2, CO | α,β-Alkynyl Ketone organic-chemistry.org |

| Hydration | Alkyne | Acid, HgSO4 or Au catalyst | Ketone organic-chemistry.orgchemistrysteps.com |

This table outlines various strategies for introducing a carbonyl group into polyynic systems.

The Wittig reaction is a powerful tool for the formation of carbon-carbon double bonds, making it highly applicable to the synthesis of unsaturated systems like conjugated dienes. wikipedia.org This reaction involves the treatment of an aldehyde or ketone with a phosphorus ylide (Wittig reagent). wikipedia.org For the synthesis of conjugated dienes, a common strategy is to react a saturated ylide with an α,β-unsaturated aldehyde. researchgate.net This approach is often preferred as it can provide specific stereochemistry at the newly formed double bond. researchgate.net The stereochemical outcome of the Wittig reaction can be influenced by the nature of the ylide; stabilized ylides tend to produce (E)-alkenes, while non-stabilized ylides often lead to (Z)-alkenes. organic-chemistry.org

Derivatization Strategies from Diyne Precursors

A direct and effective method for synthesizing diynones is through the derivatization of diyne precursors. A key strategy involves the oxidation of pentadiynols. nih.gov The choice of oxidizing agent is crucial for the successful conversion. The Dess-Martin periodinane has been shown to be an excellent reagent for this purpose, efficiently oxidizing the alcohol functionality to a ketone without affecting the sensitive diyne moiety. nih.gov These resulting diynones are often reactive and may be used in subsequent steps without isolation. nih.gov

Optimization of Reaction Parameters for Diyne Synthesis

The efficiency and selectivity of diyne synthesis, particularly through copper-mediated coupling reactions, are highly dependent on the reaction parameters. Systematic optimization of these conditions is crucial for achieving high yields of the desired product.

For the Glaser coupling , key parameters to consider include the choice of solvent, temperature, and reaction time. acs.org For instance, in the synthesis of enantiomerically enriched α-amino acids containing a diyne moiety, a systematic variation of these parameters established an efficient protocol. acs.org The addition of molecular sieves can also be beneficial, as they remove water produced during the reaction, which can otherwise slow down the reaction kinetics. researchgate.net The stirring rate, which affects the uptake of the oxidant (often air), can also significantly impact the reaction rate. researchgate.net Microwave irradiation has also been employed to reduce reaction times for solid-supported Glaser-Hay reactions. nih.gov

In the Cadiot-Chodkiewicz coupling , the choice of base and solvent is critical. While traditionally performed under highly basic conditions, milder reaction conditions have been developed using water as a solvent and a minimal amount of piperidine as the base, leading to high selectivity for the hetero-coupled product. rsc.org The use of ascorbate as a reductant can suppress unwanted side reactions, such as the homocoupling of the 1-haloalkyne and the Glaser coupling of the terminal alkyne. organic-chemistry.org

| Reaction | Optimized Parameter | Effect |

| Glaser Coupling | Solvent, Temperature, Time | Increased yield and selectivity acs.org |

| Molecular Sieves | Prevents slowing of reaction kinetics researchgate.net | |

| Stirring Rate | Affects rate of oxidation researchgate.net | |

| Microwave Irradiation | Reduced reaction times nih.gov | |

| Cadiot-Chodkiewicz Coupling | Water as solvent, minimal piperidine | High selectivity, greener conditions rsc.org |

| Sodium Ascorbate | Suppresses side reactions organic-chemistry.org |

This interactive data table summarizes the impact of optimizing various reaction parameters in diyne synthesis.

Spectroscopic Characterization and Structural Elucidation Studies of 3,5 Heptadiyn 2 One

Advanced Spectroscopic Techniques for Polyynic Ketones

The analysis of polyynic ketones involves a multi-faceted spectroscopic approach. Techniques such as Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) provide foundational information regarding functional groups, the hydrogen and carbon framework, and molecular mass. Furthermore, Ultraviolet-Visible (UV-Vis) and Raman spectroscopy offer critical data on the electronic transitions and vibrational modes of the conjugated diyne system.

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. In 3,5-Heptadiyn-2-one, the key functional groups are the carbonyl group (C=O) of the ketone and the two carbon-carbon triple bonds (C≡C) of the diyne moiety.

The carbonyl group typically exhibits a strong, sharp absorption band in the region of 1650-1750 cm⁻¹. For ketones, this peak is generally observed around 1715 cm⁻¹. However, conjugation with the adjacent alkyne system in this compound is expected to lower the vibrational frequency of the C=O bond, shifting its absorption to a lower wavenumber, likely in the range of 1650-1680 cm⁻¹ dummies.commasterorganicchemistry.com.

The carbon-carbon triple bonds of the diyne system are also expected to produce characteristic absorption bands. Non-conjugated alkynes typically absorb in the 2100-2260 cm⁻¹ region utdallas.edu. In a conjugated diyne system, two stretching modes are possible: a symmetric and an asymmetric stretch. The asymmetric stretch is IR-active and is expected to appear as a strong, sharp band in the region of 2200-2260 cm⁻¹. The symmetric stretch is typically weak or IR-inactive due to the symmetry of the diyne moiety quimicaorganica.org. The terminal methyl group and the internal C-H bonds will show stretching and bending vibrations in their characteristic regions as well.

Table 1: Predicted Infrared Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| C=O (Ketone) | Stretch | 1650 - 1680 | Strong |

| C≡C (Diyne) | Asymmetric Stretch | 2200 - 2260 | Strong, Sharp |

| C-H (sp³) | Stretch | 2850 - 3000 | Medium |

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for determining the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR provide detailed information about the chemical environment, connectivity, and number of different types of protons and carbons.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound is expected to show two distinct signals corresponding to the two types of protons: those of the acetyl group (-COCH₃) and those of the terminal methyl group (-C≡C-CH₃).

The protons of the acetyl methyl group are adjacent to the electron-withdrawing carbonyl group and are expected to appear as a singlet in the downfield region, typically around δ 2.1-2.4 ppm.

The protons of the terminal methyl group are attached to the sp-hybridized carbon of the diyne system and are expected to appear as a singlet in the upfield region, likely around δ 1.8-2.1 ppm.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum will provide information on each of the seven carbon atoms in this compound. Due to the molecule's asymmetry, seven distinct signals are expected masterorganicchemistry.com.

The carbonyl carbon (C=O) is the most deshielded and will appear significantly downfield, typically in the range of δ 180-200 ppm.

The four sp-hybridized carbons of the diyne system (C≡C-C≡C) are expected to resonate in the range of δ 60-90 ppm.

The carbon of the acetyl methyl group will likely appear around δ 25-35 ppm.

The carbon of the terminal methyl group is expected to be the most shielded, appearing further upfield at approximately δ 4-10 ppm.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| ¹H NMR | ¹³C NMR | ||

|---|---|---|---|

| Assignment | Predicted δ (ppm) | Assignment | Predicted δ (ppm) |

| -COCH₃ | 2.1 - 2.4 (s, 3H) | C=O | 180 - 200 |

| -C≡C-CH₃ | 1.8 - 2.1 (s, 3H) | -C ≡C- | 60 - 90 |

| -C≡C - | 60 - 90 | ||

| -C ≡C-CH₃ | 60 - 90 | ||

| -C≡C -CH₃ | 60 - 90 | ||

| -C OCH₃ | 25 - 35 |

Mass spectrometry (MS) is a technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight of a compound and can reveal structural details through the analysis of fragmentation patterns chemguide.co.uk.

For this compound (C₇H₆O), the expected exact molecular weight is approximately 106.0419 g/mol . The mass spectrum would show a molecular ion peak (M⁺) at m/z = 106.

The fragmentation of the molecular ion is expected to occur at the weakest bonds and lead to the formation of stable fragments. Common fragmentation pathways for ketones include alpha-cleavage, which is the breaking of the bond adjacent to the carbonyl group.

Alpha-Cleavage: Cleavage of the C-C bond between the carbonyl group and the diyne chain would result in the formation of an acetyl cation ([CH₃CO]⁺) with an m/z of 43. This is often a prominent peak in the mass spectra of methyl ketones.

Loss of a Methyl Radical: Cleavage of the bond between the carbonyl carbon and the methyl group would lead to the loss of a methyl radical (•CH₃) and the formation of a [M-15]⁺ ion at m/z = 91.

Propargyl-type Cations: Fragmentation within the diyne chain can lead to the formation of resonance-stabilized propargyl-type cations jove.com.

Table 3: Predicted Key Mass Spectrometry Fragments for this compound

| m/z | Ion Formula | Identity |

|---|---|---|

| 106 | [C₇H₆O]⁺ | Molecular Ion (M⁺) |

| 91 | [C₆H₃O]⁺ | [M - CH₃]⁺ |

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about electronic transitions within a molecule, particularly in conjugated systems pressbooks.pub. The conjugated system in this compound, consisting of a carbonyl group in conjugation with a diyne system, is expected to exhibit characteristic absorptions in the UV region.

Two main types of electronic transitions are anticipated:

π → π* Transition: This transition involves the excitation of an electron from a π bonding orbital to a π* antibonding orbital. Due to the extended conjugation, this transition is expected to be of high intensity and occur at a relatively long wavelength (λmax) libretexts.orgyoutube.com. For conjugated enones, this transition is typically observed in the 215-250 nm range youtube.com. The extended conjugation in the diyne system is likely to shift this to an even longer wavelength.

n → π* Transition: This transition involves the excitation of a non-bonding electron from the oxygen of the carbonyl group to a π* antibonding orbital. These transitions are typically of lower intensity compared to π → π* transitions and occur at longer wavelengths masterorganicchemistry.com. For conjugated ketones, this absorption is often observed in the 310-330 nm region youtube.com.

The extended conjugation in this compound is expected to result in a bathochromic (red) shift of the λmax compared to simpler enones libretexts.org.

Table 4: Predicted UV-Vis Absorption for this compound

| Transition | Expected λmax (nm) | Intensity (ε) |

|---|---|---|

| π → π* | ~250 - 280 | High |

Raman spectroscopy is a vibrational spectroscopy technique that is complementary to IR spectroscopy. It is particularly sensitive to the vibrations of symmetric, non-polar bonds, making it an excellent tool for characterizing the diyne functionality.

The most characteristic feature in the Raman spectrum of a diyne is the intense and sharp signal corresponding to the symmetric stretching vibration of the conjugated C≡C bonds arxiv.org. This mode is often weak or absent in the IR spectrum. For conjugated diynes, this strong Raman band is typically observed in the 2100-2250 cm⁻¹ region tandfonline.comnih.gov. The exact position of this band can provide information about the electronic environment and the length of the polyyne chain tandfonline.comresearchgate.net. The presence of a strong signal in this region would be a definitive indicator of the diyne structure in this compound.

Table 5: Predicted Raman Shift for this compound

| Functional Group | Vibrational Mode | Expected Raman Shift (cm⁻¹) | Intensity |

|---|

Correlative Spectroscopic Interpretations for this compound

A comprehensive and unambiguous structural elucidation of this compound is achieved by correlating the data obtained from the different spectroscopic techniques.

Confirmation of Functional Groups: The presence of a strong IR absorption around 1650-1680 cm⁻¹ and a ¹³C NMR signal at δ 180-200 ppm would confirm the existence of the conjugated ketone functionality. The strong and sharp Raman signal between 2100-2250 cm⁻¹, along with a strong IR band around 2200-2260 cm⁻¹, would provide definitive evidence for the diyne system.

Molecular Formula and Connectivity: High-resolution mass spectrometry would confirm the molecular formula C₇H₆O by providing the exact mass of the molecular ion. The fragmentation pattern, particularly the presence of an m/z 43 peak ([CH₃CO]⁺), would support the presence of a methyl ketone. The ¹H and ¹³C NMR data would establish the connectivity of the molecule, showing the relative positions of the methyl groups, the carbonyl group, and the diyne chain.

Electronic Structure: UV-Vis spectroscopy would confirm the conjugated nature of the molecule. The observation of both π → π* and n → π* transitions, with the π → π* absorption shifted to a longer wavelength, would be consistent with the extended conjugation between the carbonyl group and the diyne system.

By integrating these diverse yet complementary spectroscopic datasets, a complete and detailed picture of the molecular structure of this compound can be constructed, confirming the arrangement of atoms and the nature of the chemical bonds within the molecule.

Chemical Reactivity and Transformation Pathways of Conjugated Diynones

Reactions at the Alkyne Functionalities

The conjugated diyne moiety is the site of numerous reactions, including cycloadditions, nucleophilic additions, and transformations catalyzed by transition metals. The presence of two triple bonds allows for the possibility of mono- or bis-functionalization, adding a layer of complexity and synthetic potential. mdpi.comnih.gov

Cycloaddition reactions are powerful, atom-economical methods for constructing carbo- and heterocyclic ring systems from unsaturated precursors like 1,3-diynes. nih.gov These reactions can proceed through various mechanisms, including [4+2], [2+2], and 1,3-dipolar cycloadditions, to generate a diverse array of molecular architectures. nih.govijrpc.com

[4+2] Cycloaddition (Diels-Alder Type Reactions): While 1,3-diynes themselves are not dienes, they can react with other unsaturated partners. For instance, the palladium-catalyzed reaction of 1,3-butadiynes with enynes can produce substituted benzenes. nih.gov

1,3-Dipolar Cycloadditions: This class of reactions is a highly efficient route to five-membered heterocycles. wikipedia.org The 1,3-diyne acts as the "dipolarophile," reacting with a 1,3-dipole. A prominent example is the Huisgen cycloaddition, where an azide (B81097) reacts with an alkyne to form a triazole. wikipedia.orgyoutube.com In the case of a diyne, this can lead to the formation of bis-triazoles or alkynyl-substituted triazoles. Other 1,3-dipoles like nitrile oxides and nitrones can also be employed to synthesize isoxazoles and oxazolidines, respectively. ijrpc.comyoutube.com

| Reaction Type | Reactant | Product Type | Description |

| 1,3-Dipolar Cycloaddition | Organic Azide (e.g., Benzyl Azide) | 1,2,3-Triazole | The reaction, often catalyzed by copper ("Click Chemistry"), involves the [3+2] cycloaddition of the azide and one of the alkyne units. youtube.com |

| 1,3-Dipolar Cycloaddition | Nitrile Oxide (e.g., Benzonitrile Oxide) | Isoxazole (B147169) | The diyne reacts as a dipolarophile to form a five-membered isoxazole ring. youtube.com |

| [4+2] Cycloaddition | Substituted Enynes | Substituted Benzene | This transformation is typically catalyzed by transition metals like palladium to construct aromatic rings. nih.gov |

| [2+2] Cycloaddition | Alkenes | Cyclobutene Derivatives | Under certain catalytic conditions, one of the alkyne units can undergo a [2+2] cycloaddition with an alkene. nih.gov |

The electron-deficient nature of the diyne system, enhanced by the adjacent ketone, makes it susceptible to nucleophilic attack. The addition of nucleophiles to conjugated 1,3-diynes can be complex, with the potential for 1,2-, 3,4-, or 1,4-monoaddition, as well as double addition reactions. mdpi.com This reactivity allows for the introduction of a wide range of functional groups.

Common nucleophiles such as thiols, amines, and alcohols can add across the triple bonds. bham.ac.uk For instance, the reaction of ynones with thiols is a highly efficient process, often proceeding under base catalysis. acs.org The initial addition of a nucleophile to the C5 position (β-carbon to the carbonyl) of 3,5-heptadiyn-2-one would be followed by protonation to yield an enone product.

| Nucleophile | Catalyst/Conditions | Product Type |

| Thiols (R-SH) | Base catalysis | β-Thio-en-yne |

| Amines (R₂-NH) | Base or metal catalysis | β-Amino-en-yne |

| Alcohols (R-OH) | Base catalysis | β-Alkoxy-en-yne |

| Organocuprates (R₂CuLi) | N/A | Alkylated en-yne |

Transition metals are powerful catalysts for activating the alkyne bonds of diynes, enabling a vast array of transformations that are otherwise difficult to achieve. nih.govrsc.orgresearchgate.net Gold, palladium, and copper catalysts are particularly prominent in this area.

Gold(I) Catalysis: Homogeneous gold catalysts excel at activating alkyne bonds toward nucleophilic attack. acs.org Gold(I) complexes can catalyze complex cascade reactions of diynes, often proceeding through vinyl cation intermediates. researchgate.net These reactions can lead to the rapid construction of intricate polycyclic scaffolds, such as in the cycloisomerization of 1,6-diyne esters to form δ-diketones or the synthesis of α-pyrones. monash.edu

Palladium Catalysis: Palladium catalysts are versatile tools for diyne functionalization. They are widely used in coupling reactions, such as the Sonogashira reaction, to synthesize unsymmetrical 1,3-diynes. acs.org Palladium catalysis also enables the selective monocarbonylation of 1,3-diynes to produce conjugated enynoates, which are valuable synthetic intermediates. nih.gov Furthermore, palladium-catalyzed hydrofunctionalization reactions, such as hydrophenylation, can proceed with high regio- and stereoselectivity. mdpi.com

Copper Catalysis: Copper catalysts, particularly copper(I) salts like CuCl, are effective for promoting various diyne transformations. mdpi.com They are instrumental in the classic Glaser-Hay coupling for synthesizing symmetrical diynes. Copper catalysts also facilitate hydroamination reactions, where primary amines add across the diyne system to form pyrrole (B145914) derivatives. mdpi.com More advanced applications include copper-catalyzed asymmetric cyclizations and annulations, which can generate chiral polycyclic structures with high enantioselectivity. nih.govrsc.org

| Metal Catalyst | Reaction Type | Typical Product | Reference Example |

| Gold(I) | Cascade Cyclization / Hydroarylation | Polycyclic aromatic compounds, Heterocycles | Au(I)-catalyzed reaction of diynes with pyrroles to form substituted indoles. acs.org |

| Palladium | Monocarbonylation | Conjugated enynoates | Pd-catalyzed reaction of a 1,3-diyne with an alcohol and carbon monoxide. nih.gov |

| Palladium | Hydrophenylation | Functionalized enynes | Syn-addition of a phenyl group across one of the alkyne units. mdpi.com |

| Copper | Hydroamination / Annulation | Substituted Pyrroles | CuCl-catalyzed double addition of a primary amine across the diyne system. mdpi.com |

| Copper | Asymmetric Cyclization | Chiral Polycyclic Pyrroles | Enantioselective cyclization of alkenyl diynes. rsc.org |

Transformations Involving the Ketone Group

The ketone functionality in this compound provides a second reactive site, primarily involving the electrophilic carbonyl carbon and the acidic α-hydrogens on the adjacent methyl group.

The carbonyl group can undergo nucleophilic addition, and its α-protons can be removed to form an enolate, which is a key intermediate in condensation reactions. fiveable.me

Aldol (B89426) Condensation: The most characteristic reaction of ketones with α-hydrogens is the aldol condensation. wikipedia.org In the presence of a base, this compound can be deprotonated at the C1 methyl group to form a nucleophilic enolate. This enolate can then attack the electrophilic carbonyl carbon of another molecule (either another ketone or, more favorably, an aldehyde in a "crossed" or "mixed" aldol reaction). libretexts.orglibretexts.org The initial product is a β-hydroxy ketone, which can often be dehydrated upon heating to yield a conjugated enone, a process that extends the π-system. ankara.edu.trcsusm.edu

The hydrogens on the carbon atom adjacent to the carbonyl group (the α-carbon) are acidic and can be replaced by various electrophiles. wikipedia.org This substitution proceeds through an enol or enolate intermediate. kocw.or.krmsu.edu For this compound, the α-hydrogens are located on the C1 methyl group.

α-Halogenation: A common α-substitution is halogenation. In the presence of an acid catalyst and a halogen (Cl₂, Br₂, or I₂), one of the α-hydrogens can be replaced with a halogen atom. wikipedia.org The reaction proceeds via an acid-catalyzed enol intermediate which, being electron-rich, attacks the electrophilic halogen. libretexts.org Under basic conditions, the reaction proceeds through an enolate and can be difficult to stop at monosubstitution, often leading to polyhalogenation. msu.edu

Stereochemical and Regiochemical Considerations in Diyne Reactivity

The reactivity of conjugated diynones, such as this compound, is intricately governed by stereochemical and regiochemical factors. These considerations are paramount in predicting and controlling the outcome of chemical transformations, leading to the desired isomers of products. The presence of multiple reactive sites—the carbonyl group and the two alkyne functionalities—in a conjugated system gives rise to a rich and complex chemical behavior.

The term regiochemistry refers to the orientation of a chemical reaction on a substrate that has multiple potential reaction sites. In the context of this compound, this pertains to which of the carbon atoms in the diyne chain or the carbonyl carbon will react. Stereochemistry , on the other hand, deals with the three-dimensional arrangement of atoms and molecules and how this affects the outcome of a reaction. For conjugated diynones, this is crucial in reactions that create new stereocenters.

Regioselectivity in Reactions of this compound

The regioselectivity of reactions involving this compound is largely dictated by the electronic nature of the molecule. The electron-withdrawing acetyl group polarizes the conjugated system, creating electrophilic centers that are susceptible to nucleophilic attack.

Nucleophilic Addition: In nucleophilic additions, the regioselectivity is a key consideration. The conjugated system of this compound offers two primary sites for nucleophilic attack: the carbonyl carbon (C2) and the sp-hybridized carbons of the alkyne moieties (C3, C4, C5, and C6). Resonance structures indicate that the carbon atom beta to the carbonyl group (C4) and the carbon atom delta to the carbonyl group (C6) bear partial positive charges, making them electrophilic.

Generally, reactions with α,β-unsaturated carbonyl compounds can undergo either 1,2-addition (at the carbonyl carbon) or 1,4-addition (at the β-carbon). In the case of a diynone system, this extends to potential 1,6- and 1,8-additions. The outcome is often dependent on the nature of the nucleophile and the reaction conditions. "Hard" nucleophiles, such as organolithium reagents, tend to favor 1,2-addition at the carbonyl carbon. In contrast, "soft" nucleophiles, like cuprates, typically favor conjugate addition (1,4-, 1,6-, etc.).

Table 1: Predicted Regioselectivity of Nucleophilic Addition to this compound

| Nucleophile Type | Predominant Site of Attack | Type of Addition |

| Hard Nucleophiles (e.g., Grignard reagents, Organolithiums) | Carbonyl Carbon (C2) | 1,2-Addition |

| Soft Nucleophiles (e.g., Gilman cuprates, Thiols) | β-Carbon (C4) or δ-Carbon (C6) | Conjugate Addition |

Cycloaddition Reactions: In cycloaddition reactions, such as the Diels-Alder reaction, the conjugated diyne can act as a dienophile. The regioselectivity of such reactions is governed by the electronic effects of the substituents on both the diene and the dienophile. vanderbilt.edu The electron-withdrawing nature of the acetyl group in this compound makes the diyne system electron-poor. Therefore, in a normal-demand Diels-Alder reaction, it will react preferentially with electron-rich dienes. ucalgary.caorganic-chemistry.org The regiochemical outcome can be predicted by considering the alignment of the frontier molecular orbitals of the reactants. organic-chemistry.org Generally, the "ortho" and "para" products are favored over the "meta" product. masterorganicchemistry.com

Stereochemical Control in Diyne Reactions

Stereoselectivity becomes a critical factor in reactions where new chiral centers are formed.

Addition Reactions: The addition of a nucleophile to one of the triple bonds can lead to the formation of a new stereocenter if the resulting alkene is appropriately substituted. The stereochemical outcome (i.e., the formation of E or Z isomers) is often dependent on the reaction mechanism. For instance, reductions of the alkyne functionalities can be highly stereoselective. Catalytic hydrogenation using Lindlar's catalyst typically yields the cis-alkene, while dissolving metal reductions (e.g., with sodium in liquid ammonia) generally produce the trans-alkene.

Cycloaddition Reactions: The Diels-Alder reaction is a prime example of a highly stereospecific reaction. masterorganicchemistry.com The stereochemistry of the dienophile is retained in the product. vanderbilt.eduucalgary.ca If this compound were to act as a dienophile, the geometry of the resulting cyclohexene (B86901) derivative would be determined by the stereochemistry of the diene. The reaction is known to be diastereoselective, with the endo product often being favored under kinetic control due to secondary orbital interactions. organic-chemistry.orgwikipedia.org

Table 2: Expected Stereochemical Outcomes in Reactions of this compound

| Reaction Type | Reagents | Expected Stereochemical Outcome |

| Reduction of Alkynes | H₂, Lindlar's Catalyst | cis (Z)-Alkene |

| Reduction of Alkynes | Na, NH₃ (l) | trans (E)-Alkene |

| Diels-Alder Cycloaddition | Substituted Diene | Retention of diene stereochemistry in the product; preference for the endo isomer. |

Biological and Environmental Relevance of 3,5 Heptadiyn 2 One

Occurrence as Volatile Organic Compounds (VOCs) in Biological Systems

Volatile organic compounds are crucial for communication and interaction between organisms. 3,5-Heptadiyn-2-one has been identified as a VOC in specific contexts, particularly in plant pathology and as a component of natural product aromas.

The detection of specific VOCs emitted by plants can be a rapid and non-invasive method for diagnosing diseases before visible symptoms appear. Research has shown that the profile of volatiles emitted by a plant changes in response to pathogen infection.

Detailed research findings have identified this compound as a specific biomarker for certain fungal diseases in potato tubers. In studies analyzing the volatile metabolic profiles of infected potatoes, this compound was one of two specific volatiles produced by tubers inoculated with Botrytis cinerea, a fungus that causes grey mold. pnas.orgnih.govresearchgate.neterudit.org Its presence helps to discriminate this infection from others, such as those caused by Pythium ultimum or Phytophthora infestans, which produce their own unique sets of volatile markers. pnas.orgnih.govresearchgate.net This specificity makes this compound a valuable tool for the early detection of Botrytis cinerea in stored crops, potentially allowing for timely intervention to prevent significant losses. nih.gov

Table 1: Fungal Pathogens in Potato Tubers and Their Specific Volatile Markers

| Fungal Pathogen | Specific Volatile Organic Compound (VOC) Marker(s) |

|---|---|

| Botrytis cinerea | This compound, 2-2-propenyl-l,3-dioxolane |

| Pythium ultimum | 2-Butanone, 2-Methyl-l-butanol, 2-Methyl-2-butanamine |

| Phytophthora infestans | Ethoxy-ethene |

This compound has also been identified as a component of natural product extracts, specifically in the vapors generated during the roasting of clove buds (Syzygium aromaticum). mdpi.com Gas chromatography-mass spectrometry (GC-MS) analysis of the vapors from roasted clove buds revealed the presence of this compound, which was absent in the essential oil from unroasted clove buds. mdpi.com This indicates that the compound is likely formed as a result of the thermal treatment (pyrolysis) of constituents present in the original clove bud. In one study, this compound constituted 0.48% of the total compounds identified in the roasted vapor. mdpi.com

Table 2: Detection of this compound in Clove Bud Extracts

| Sample Type | This compound Detected | Percentage in Sample (%) |

|---|---|---|

| Clove Bud Oil (Unroasted) | No | - |

| Roasted Clove Bud Vapour | Yes | 0.48 |

Biosynthetic Pathways and Metabolic Origins in Biological Systems

The biosynthesis of this compound is understood through the general pathways that produce polyacetylenes in fungi and plants. These compounds are a class of secondary metabolites derived from fatty acid and polyketide precursors. nih.govresearchgate.netnih.gov

The biosynthetic journey typically begins with fatty acids. researchgate.netdoaj.org In plants, for instance, the pathway often starts with linoleic acid, which is acted upon by an acetylenase enzyme to form crepenynic acid, the first monoacetylenic fatty acid intermediate. researchgate.net From this precursor, a variety of polyacetylenes are constructed through a series of desaturation (introduction of double and triple bonds) and modification steps. researchgate.net

In fungi, the biosynthesis of polyacetylenes like the antrocamphins requires polyketide synthases (PKS). pnas.org These large, multi-domain enzymes are responsible for constructing the carbon backbone of the molecule from simple acyl-CoA units. researchgate.netportlandpress.com It is proposed that acetylenic groups are formed from the -CO-CH2- groups that are produced during the repeated condensation of acetyl-coenzyme A units. portlandpress.com The formation of this compound in fungi, such as in Botrytis cinerea infecting potatoes, would therefore originate from this polyketide or fatty acid pathway, where a precursor molecule undergoes a series of enzymatic reactions including desaturation and oxidation to yield the final ketone structure.

Ecological Implications of this compound Emissions

The emission of polyacetylenes, including this compound, into the environment carries significant ecological implications. As a class of compounds, polyacetylenes are known to function as potent ecological agents with a range of biological activities. doaj.org

These compounds often act as phytoalexins, which are antimicrobial substances produced by plants to defend against pathogenic microorganisms. mdpi.comresearchgate.net The release of this compound by a potato tuber infected with Botrytis cinerea is a direct chemical response to the pathogen. This emission serves as a localized defense mechanism and a chemical signal of ongoing infection.

Furthermore, many polyacetylenes exhibit broad antibiotic, antifungal, and antifeedant properties, deterring herbivores and other pests. researchgate.netdoaj.org They can also have allelopathic effects, where they inhibit the germination and growth of neighboring plants, thereby reducing competition for resources. mdpi.com The ecological impact of this compound emissions is therefore tied to its role in plant defense and inter-organismal communication. mdpi.commdpi.com By signaling the presence of disease and possessing potential antimicrobial properties, it plays a part in the complex chemical ecology of plant-pathogen interactions.

Advanced Research Topics and Future Directions for 3,5 Heptadiyn 2 One

Computational Chemistry and Theoretical Studies

Computational chemistry provides powerful tools to predict and understand the behavior of molecules like 3,5-Heptadiyn-2-one, offering insights that can guide experimental work.

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are essential for analyzing the electronic structure of this compound, which governs its reactivity and physical properties. Methods like Density Functional Theory (DFT) can be employed to model the molecule's characteristics.

Key parameters that would be investigated include:

Molecular Orbitals: Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial. The energy gap between HOMO and LUMO determines the molecule's electronic excitation properties and its kinetic stability. For a conjugated system like a diyne, this gap is expected to be smaller than in non-conjugated analogues, influencing its color and reactivity.

Electron Density Distribution: Mapping the electron density would reveal the most electron-rich and electron-poor regions of the molecule. The oxygen atom of the ketone group is expected to be highly electron-rich, making it a site for electrophilic attack, while the adjacent carbonyl carbon would be electron-poor and susceptible to nucleophilic attack.

Electrostatic Potential: Calculating the electrostatic potential surface would visually represent the charge distribution, highlighting sites prone to intermolecular interactions, which is critical for predicting how the molecule might interact with other reagents or biological targets.

Table 1: Theoretical Parameters for Electronic Structure Analysis

| Computational Method | Parameter to be Calculated | Predicted Insight for this compound |

|---|---|---|

| Density Functional Theory (DFT) | HOMO-LUMO Energy Gap | Predicts electronic transition energies and reactivity. |

| Natural Bond Orbital (NBO) Analysis | Atomic Charges | Identifies electrophilic and nucleophilic centers. |

| Molecular Electrostatic Potential (MEP) | Charge Distribution Map | Visualizes regions for intermolecular interactions. |

Elucidation of Reaction Mechanisms Using Computational Methods

Computational modeling can be used to map out the potential energy surfaces for various reactions involving this compound. nih.gov This allows for the identification of transition states, intermediates, and the calculation of activation energies, providing a deep understanding of reaction feasibility and selectivity. nih.govweizmann.ac.il

For this compound, computational studies could explore:

Cycloaddition Reactions: The conjugated diyne system is a prime candidate for cycloaddition reactions. Computational analysis could predict the feasibility and stereochemical outcomes of reactions like the Diels-Alder or 1,3-dipolar cycloadditions.

Nucleophilic Addition to the Carbonyl Group: The mechanism of addition of various nucleophiles (e.g., organometallic reagents, amines) to the ketone can be modeled to predict product distributions and reaction kinetics.

Polymerization Mechanisms: Diynes are precursors to conjugated polymers. oup.com Theoretical studies could elucidate the initiation and propagation steps of polymerization, helping to design materials with specific electronic properties. oup.com

Development of Derivatives and Analogs with Targeted Reactivity

The functional groups in this compound—the ketone and the conjugated diyne system—serve as handles for synthetic modification to create derivatives and analogs with tailored properties.

The diyne moiety offers multiple reactive positions for functionalization. researchgate.net Synthetic strategies could target:

Modification of the Ketone:

Reduction: Reduction of the ketone would yield the corresponding secondary alcohol, altering the compound's polarity and hydrogen-bonding capabilities.

Reductive Amination: Reaction with amines under reducing conditions would produce various secondary and tertiary amine derivatives.

Wittig Reaction: Conversion of the carbonyl to a carbon-carbon double bond would create extended conjugated systems.

Reactions at the Alkyne Units:

Coupling Reactions: Sonogashira or Glaser coupling reactions could be used to extend the conjugated system by adding aryl or other acetylenic groups, which is a common strategy for tuning the optical and electronic properties of polyynes. oup.comacs.org

Click Chemistry: The terminal alkyne could potentially be isomerized from an internal position to participate in copper-catalyzed or strain-promoted azide-alkyne cycloaddition (CuAAC/SPAAC) reactions, allowing for conjugation to biomolecules or polymers.

Table 2: Potential Derivatives of this compound and Their Applications

| Functional Group Targeted | Reaction Type | Potential Derivative Class | Targeted Reactivity/Application |

|---|---|---|---|

| Ketone (C=O) | Reduction | Secondary Alcohols | Precursors for esters; altered polarity. |

| Ketone (C=O) | Reductive Amination | Amines | Introduction of basic centers; potential biological activity. |

| Alkyne (C≡C) | Sonogashira Coupling | Aryl-substituted Diynes | Tuning of photophysical properties for materials science. |

| Alkyne (C≡C) | Click Chemistry | Triazoles | Bioconjugation; development of chemical probes. |

Analytical Method Development for Trace Detection in Complex Matrices

Developing sensitive and selective analytical methods is crucial for detecting and quantifying this compound in complex environments, such as environmental samples or biological fluids. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) would be the primary techniques for such method development.

Key considerations for method development would include:

Chromatographic Separation:

HPLC: For HPLC, a reverse-phase column (like a C18) would likely be effective, separating the compound based on its moderate polarity. The mobile phase would typically be a mixture of water and an organic solvent like acetonitrile (B52724) or methanol.

GC: Due to its likely volatility, GC could also be a suitable technique, likely using a non-polar or medium-polarity column.

Detection:

UV-Vis Spectroscopy: The conjugated diyne system should have a strong ultraviolet (UV) absorbance, making a Diode-Array Detector (DAD) in HPLC a highly effective tool for detection and quantification.

Mass Spectrometry (MS): Coupling either HPLC or GC to a mass spectrometer would provide high sensitivity and structural confirmation, which is essential for unambiguous identification in complex matrices.

Table 3: Parameters for Analytical Method Development

| Technique | Stationary Phase (Column) | Mobile Phase / Carrier Gas | Detector | Suitability for Trace Analysis |

|---|---|---|---|---|

| HPLC | Reverse-Phase (e.g., C18) | Acetonitrile/Water or Methanol/Water | UV-Vis (DAD) or Mass Spectrometry (MS) | High |

| GC | Mid-polarity (e.g., DB-5) | Helium or Hydrogen | Flame Ionization (FID) or Mass Spectrometry (MS) | Very High |

Interdisciplinary Research Opportunities in Chemical Biology and Material Science

The unique structure of this compound opens doors to exciting interdisciplinary research.

Chemical Biology

In chemical biology, small molecules are used as probes to study biological systems. Natural polyacetylenes often exhibit potent biological activities, including antimicrobial and antitumor properties. mdpi.com This suggests that this compound and its derivatives could be valuable. wm.edu

Bioorthogonal Chemistry: The diyne functionality could be explored for bioorthogonal reactions, where chemical reactions can occur in living systems without interfering with native biochemical processes.

Development of Biological Probes: By attaching a fluorescent tag or a reactive handle, derivatives of this compound could be designed as probes to label and visualize specific cellular components or proteins.

Screening for Bioactivity: The compound and its synthetic analogs could be screened for various biological activities, such as anticancer, antifungal, or antibacterial properties, inspired by naturally occurring polyynes. nih.gov

Material Science

The rigid, rod-like structure of the conjugated diyne makes it an excellent building block for novel organic materials. fiveable.me

Conjugated Polymers: Polymerization of this compound could lead to the formation of poly(diyne)s. Such polymers are known for their interesting electronic and optical properties, with potential applications in organic electronics, sensors, and nonlinear optics. fiveable.meacs.org The ketone group along the polymer backbone would offer a site for post-polymerization modification, allowing for the fine-tuning of material properties.

Self-Assembling Systems: The linear structure could promote self-assembly into ordered structures like liquid crystals or thin films.

Carbon-Rich Materials: Diynes can serve as precursors for creating advanced carbon materials, including carbon nanotubes and graphene-like structures, through controlled thermal treatment. nih.gov

Q & A

Q. What are the recommended spectroscopic techniques for characterizing 3,5-Heptadiyn-2-one, and how should data be interpreted?

Methodological Answer: Use nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm the alkyne and ketone functional groups. Compare observed chemical shifts with literature values for analogous diynones (e.g., 2,6-dimethyl-3,5-heptanedione ). Infrared (IR) spectroscopy should validate C≡C stretches (~2100–2260 cm⁻¹) and ketone C=O (~1700 cm⁻¹). For purity assessment, high-resolution mass spectrometry (HRMS) is critical. Ensure raw spectral data (e.g., integration values, coupling constants) are included in supplementary materials to enable reproducibility .

Q. How can synthetic routes for this compound be optimized to improve yield and selectivity?

Methodological Answer: Employ a Sonogashira coupling between propargyl bromide and a ketone precursor under palladium catalysis. Optimize reaction parameters (temperature, solvent polarity, catalyst loading) using design-of-experiments (DoE) approaches. Monitor reaction progress via thin-layer chromatography (TLC) and gas chromatography-mass spectrometry (GC-MS). For reproducibility, document all reagent grades, catalyst sources, and purification steps (e.g., column chromatography with exact solvent ratios) in the experimental section .

Advanced Research Questions

Q. How do computational methods (e.g., DFT) predict the electronic and thermodynamic properties of this compound, and how can these models be validated experimentally?

Methodological Answer: Perform density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) to predict bond dissociation energies, dipole moments, and reaction thermodynamics. Validate results against experimental data such as differential scanning calorimetry (DSC) for thermal stability and X-ray crystallography for molecular geometry. Cross-reference computed IR/NMR spectra with empirical data to refine basis sets . Publish computational parameters (software version, convergence criteria) in supplementary materials .

Q. What strategies resolve contradictions in reported reactivity data for this compound in cycloaddition reactions?

Q. How can the environmental stability and degradation pathways of this compound be assessed for safe laboratory handling?

Methodological Answer: Perform accelerated stability studies under varying pH, temperature, and UV exposure. Analyze degradation products via liquid chromatography-tandem mass spectrometry (LC-MS/MS). For workplace safety, follow NIOSH/EN standards for personal protective equipment (PPE), including chemical-resistant gloves and fume hoods, as outlined in laboratory safety protocols .

Data Documentation and Reproducibility

Q. What metadata should accompany experimental datasets for this compound to ensure FAIR (Findable, Accessible, Interoperable, Reusable) compliance?

Methodological Answer: Include (1) synthetic protocols (reagent batches, reaction conditions), (2) instrument calibration details (e.g., NMR magnet strength, MS resolution), (3) raw data files (e.g., .jdx for spectra), and (4) statistical codes for analysis. Adhere to journal guidelines for numerical precision (e.g., report means ± SEM to one decimal beyond instrument precision) .

Q. How should researchers address incomplete spectral assignments or ambiguous peaks in characterization data?

Methodological Answer: Use 2D NMR techniques (e.g., COSY, HSQC) to resolve overlapping signals. For ambiguous MS fragments, compare with fragmentation patterns of structurally related compounds in databases like NIST Chemistry WebBook . If unresolved, explicitly note limitations in the discussion section and propose follow-up experiments .

Tables for Quick Reference

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.